molecular formula C12H11BrO4 B11789011 5-Bromo-4-ethoxy-3-methylbenzofuran-2-carboxylic acid

5-Bromo-4-ethoxy-3-methylbenzofuran-2-carboxylic acid

Katalognummer: B11789011
Molekulargewicht: 299.12 g/mol
InChI-Schlüssel: KOMGVHRXBMWZQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-ethoxy-3-methylbenzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters, are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-ethoxy-3-methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can modify the functional groups attached to the benzofuran ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-ethoxy-3-methylbenzofuran-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromo-4-ethoxy-3-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    4-Ethoxybenzofuran: Similar structure but lacks the bromine and carboxylic acid groups.

    3-Methylbenzofuran: Similar structure but lacks the ethoxy and carboxylic acid groups.

Uniqueness

5-Bromo-4-ethoxy-3-methylbenzofuran-2-carboxylic acid is unique due to the presence of the bromine, ethoxy, and carboxylic acid groups, which contribute to its distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H11BrO4

Molekulargewicht

299.12 g/mol

IUPAC-Name

5-bromo-4-ethoxy-3-methyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H11BrO4/c1-3-16-11-7(13)4-5-8-9(11)6(2)10(17-8)12(14)15/h4-5H,3H2,1-2H3,(H,14,15)

InChI-Schlüssel

KOMGVHRXBMWZQU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC2=C1C(=C(O2)C(=O)O)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.